4-(4-Aminooxan-4-yl)benzonitrile
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Overview
Description
4-(4-Aminooxan-4-yl)benzonitrile is an organic compound with the molecular formula C12H14N2O It is characterized by the presence of an amino group attached to an oxane ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminooxan-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 4-aminooxane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminooxan-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Aminooxan-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminooxan-4-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in various chemical reactions, modifying the compound’s properties and interactions. The oxane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the oxane ring, making it less structurally complex.
4-(4-Nitrooxan-4-yl)benzonitrile: Contains a nitro group instead of an amino group, altering its reactivity and applications.
4-(4-Hydroxyoxan-4-yl)benzonitrile:
Uniqueness
4-(4-Aminooxan-4-yl)benzonitrile is unique due to the presence of both an amino group and an oxane ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the development of new materials.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(4-aminooxan-4-yl)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12/h1-4H,5-8,14H2 |
InChI Key |
KEUQLFQUICGUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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